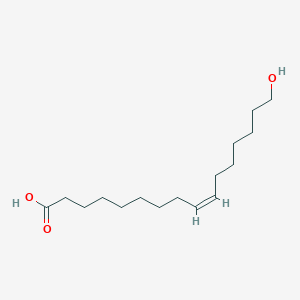

16-hydroxy-9Z-hexadecenoic acid

Description

Historical Context and Discovery

The discovery and characterization of 16-hydroxy-9Z-hexadecenoic acid emerged from extensive research into plant cuticle biochemistry during the mid-20th century. Early investigations into the composition of plant protective barriers led researchers to identify hydroxylated fatty acids as key structural components of cutin, the polyester matrix that forms the plant cuticle. The systematic study of these compounds began with pioneering work on Vicia faba leaves, where researchers first identified the presence of omega-hydroxylated fatty acids as major constituents of the cuticular polymer.

The detailed structural elucidation of this compound was achieved through advanced analytical techniques including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Research conducted in the 1970s provided the first comprehensive characterization of this compound, revealing its role as both a structural monomer and a biosynthetic intermediate in cutin formation. These early studies established the enzymatic pathways responsible for the conversion of palmitoleic acid to its 16-hydroxylated derivative, demonstrating the specificity of plant omega-hydroxylases for this transformation.

Subsequent research expanded the understanding of this compound beyond plant systems, revealing its presence in various biological contexts and its relationship to other omega-hydroxy fatty acids. The development of sophisticated analytical methods enabled researchers to detect and quantify this compound in complex biological matrices, leading to its identification in shellac resin and other natural products. This broader distribution highlighted the compound's significance across diverse biological systems and established its importance as a model compound for omega-hydroxy fatty acid research.

Nomenclature and Classification

This compound represents a precisely defined chemical entity with systematic nomenclature that reflects its structural characteristics. According to International Union of Pure and Applied Chemistry nomenclature, the compound is designated as (9Z)-16-hydroxyhexadec-9-enoic acid, indicating the presence of a cis-double bond at position 9 and a hydroxyl group at the terminal carbon 16. This systematic name provides complete structural information, distinguishing it from other isomeric forms and related compounds.

The compound is also known by several alternative names that reflect different aspects of its structure and biological origin. The designation 16-hydroxypalmitoleic acid emphasizes its relationship to palmitoleic acid, the parent fatty acid from which it is derived through omega-hydroxylation. This nomenclature is particularly useful in biochemical contexts where the biosynthetic relationship between compounds is emphasized. Additional synonyms include (Z)-16-hydroxyhexadec-9-enoic acid and this compound, variations that maintain the essential structural information while adapting to different naming conventions.

The chemical classification of this compound places it within multiple overlapping categories that reflect its diverse structural features. Primarily, it is classified as an omega-hydroxy-long-chain fatty acid, emphasizing the presence of the terminal hydroxyl group that defines this important class of lipids. Simultaneously, it belongs to the category of monounsaturated fatty acids due to the single double bond in its carbon chain. The compound is also classified as a hydroxy fatty acid within the broader category of fatty acids and conjugates, as designated in the Lipid Maps Structure Database.

Table 1: Chemical Identifiers and Classification Data

Significance in Lipid Biochemistry

The biochemical significance of this compound extends far beyond its role as a simple structural component, encompassing fundamental aspects of lipid metabolism, membrane biology, and cellular protection mechanisms. In plant systems, this compound serves as a critical monomer in the biosynthesis of cutin, a protective polyester that forms the primary barrier between plant tissues and the external environment. The incorporation of omega-hydroxy fatty acids into cutin provides essential waterproofing properties and resistance to pathogen invasion, making these compounds indispensable for plant survival.

The enzymatic pathways involved in the biosynthesis and metabolism of this compound reveal sophisticated regulatory mechanisms that control lipid composition in response to environmental conditions. Research has demonstrated that plant epidermal cells contain specific omega-hydroxylases that catalyze the conversion of palmitoleic acid to its 16-hydroxylated derivative with high specificity. These enzymes represent a distinct class of fatty acid hydroxylases that operate independently of the more commonly studied mid-chain hydroxylation systems, highlighting the specialized nature of omega-oxidation pathways.

The compound's significance extends to its role as a substrate for further enzymatic modifications that generate structurally diverse cutin monomers. Studies have shown that this compound can undergo additional hydroxylation reactions at mid-chain positions, producing dihydroxylated derivatives that contribute to the complexity of cutin structure. This cascade of hydroxylation reactions demonstrates the central position of omega-hydroxy fatty acids in generating the structural diversity necessary for effective barrier function.

In broader biochemical contexts, this compound serves as a model compound for understanding omega-oxidation mechanisms that operate across diverse biological systems. While most extensively studied in plants, omega-hydroxylation pathways also function in animal tissues, where cytochrome P450 enzymes catalyze similar reactions with different fatty acid substrates. The structural and mechanistic similarities between plant and animal omega-hydroxylation systems suggest evolutionary conservation of these important metabolic capabilities.

Position within Omega-Hydroxy Fatty Acid Family

This compound occupies a distinctive position within the omega-hydroxy fatty acid family, representing one of the most abundant and well-characterized members of this important lipid class. Omega-hydroxy fatty acids constitute a diverse group of naturally occurring compounds characterized by the presence of a hydroxyl group at the terminal carbon atom, where the carbon chain length exceeds three atoms. This structural feature distinguishes them from other hydroxylated fatty acids and confers unique chemical and biological properties that are essential for their specialized functions.

The carbon chain length of this compound places it among the medium to long-chain omega-hydroxy fatty acids, a category that includes some of the most biologically significant members of this family. The 16-carbon chain length is particularly important in plant cutin composition, where C₁₆ and C₁₈ omega-hydroxy fatty acids predominate. This size range appears to provide optimal properties for polyester formation and barrier function, balancing factors such as chain packing efficiency, membrane fluidity, and chemical stability.

The presence of the cis-double bond at position 9 further distinguishes this compound within the omega-hydroxy fatty acid family. While saturated omega-hydroxy fatty acids such as 16-hydroxyhexadecanoic acid are also important cutin components, the monounsaturated variants contribute additional structural complexity and functional diversity. The geometric configuration of the double bond influences molecular packing arrangements in the cutin polymer and affects the physical properties of the resulting barrier structure.

Table 2: Comparative Analysis of Related Omega-Hydroxy Fatty Acids

| Compound | Chain Length | Unsaturation | Position | Molecular Weight | Primary Source |

|---|---|---|---|---|---|

| This compound | C₁₆ | 9Z | ω-hydroxy | 270.41 g/mol | Plant cutin |

| 16-Hydroxyhexadecanoic acid | C₁₆ | Saturated | ω-hydroxy | 272.42 g/mol | Plant cutin |

| 18-Hydroxyoctadecanoic acid | C₁₈ | Saturated | ω-hydroxy | 300.48 g/mol | Plant cutin |

| 2-Hydroxypalmitoleic acid | C₁₆ | 9Z | α-hydroxy | 270.41 g/mol | Various sources |

The biosynthetic relationships between this compound and other omega-hydroxy fatty acids reveal the integrated nature of these metabolic pathways. The compound serves as both a end product of omega-hydroxylation and a substrate for additional modifications that generate more complex derivatives. This dual role positions it as a central hub in the network of reactions that generate the full spectrum of hydroxylated fatty acids found in plant cuticles and other biological systems.

Research into the comparative biochemistry of omega-hydroxy fatty acids has revealed that this compound exhibits unique enzymatic properties and metabolic fate compared to its saturated and differently positioned analogs. Studies using cell-free extracts from plant tissues have demonstrated differential substrate specificities among the enzymes responsible for omega-hydroxylation and subsequent modifications. These findings highlight the sophisticated regulatory mechanisms that control the relative abundance of different omega-hydroxy fatty acids in biological systems and ensure optimal barrier function under varying environmental conditions.

Properties

Molecular Formula |

C16H30O3 |

|---|---|

Molecular Weight |

270.41 g/mol |

IUPAC Name |

(Z)-16-hydroxyhexadec-9-enoic acid |

InChI |

InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1,3,17H,2,4-15H2,(H,18,19)/b3-1- |

InChI Key |

RPQJFAIEPUKQHK-IWQZZHSRSA-N |

SMILES |

C(CCCC=CCCCCCCO)CCCC(=O)O |

Isomeric SMILES |

C(CCC/C=C\CCCCCCO)CCCC(=O)O |

Canonical SMILES |

C(CCCC=CCCCCCCO)CCCC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

-

Oxidative Reactions :

- 16-Hydroxy-9Z-hexadecenoic acid can be biotransformed by recombinant Escherichia coli JM101, which expresses the cytochrome P450BM-3 monooxygenase. This process leads to the production of 1,16-hexadecanedioic acid and other intermediate products such as 13,16-dihydroxyhexadecanoic acid and 12,16-dihydroxyhexadecanoic acid through oxidative reactions .

- Synthesis of Dihydroxypalmitic Acids :

- Lactonization Reactions :

Pharmacological Applications

-

Anti-inflammatory Properties :

- Research indicates that related compounds, such as 10(Z)-hexadecenoic acid, exhibit anti-inflammatory effects by modulating proinflammatory cytokine secretion in macrophages. Studies suggest that similar mechanisms may be applicable to this compound, potentially making it a candidate for therapeutic interventions in inflammatory diseases .

-

PPAR Signaling Pathway :

- Compounds structurally related to this compound have been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway, which plays a crucial role in lipid metabolism and inflammation regulation. Investigating the effects of this compound on PPAR signaling could provide insights into its pharmacological potential .

Agricultural Applications

-

Plant Stress Response :

- The compound has been implicated in the expression of genes associated with stress resilience in plants, particularly in Arabidopsis thaliana. It induces the expression of GRP genes (AtGRP5 and AtGRP23), which are involved in plant responses to environmental stressors . This application highlights its potential use in developing stress-resistant crops.

- Role in Plant Structures :

Case Studies

Comparison with Similar Compounds

Table 1: Hydroxy Fatty Acid Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Double Bond Position | logP | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|---|---|---|

| 16-Hydroxy-9Z-hexadecenoic acid | C₁₆H₃₀O₃ | 270.41 | -COOH, -OH (C16) | 9Z | 4.59 | 2 | 3 |

| 2(R,S)-Hydroxy-9(Z)-octadecenoic acid | C₁₈H₃₄O₃ | 298.46 | -COOH, -OH (C2) | 9Z | N/A | 2 | 3 |

| (9Z)-12,13-Dihydroxy-9-octadecenoic acid | C₁₈H₃₂O₄ | 312.45 | -COOH, -OH (C12, C13) | 9Z | N/A | 3 | 4 |

Key Observations:

- Chain Length: this compound (C16) is shorter than the C18 analogs, which may influence melting points and membrane integration .

- Hydroxyl Position: The terminal hydroxyl group in the C16 compound contrasts with internal hydroxyls in C18 analogs. Terminal hydroxyls may enhance solubility in polar solvents compared to internal positions .

- logP: The C16 compound’s logP (4.59) is lower than non-hydroxylated C16 acids (e.g., palmitoleic acid, estimated logP ~5.2), reflecting increased polarity due to the hydroxyl group .

Non-Hydroxylated Analogous Fatty Acids

Table 2: Non-Hydroxylated Fatty Acids

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Double Bond Position | logP (Estimated) |

|---|---|---|---|---|---|

| 9-Hexadecenoic acid (palmitoleic acid) | C₁₆H₃₀O₂ | 254.41 | -COOH | 9Z | ~5.2 |

| 7E-Hexadecenoic acid (trans-16:1n-9) | C₁₆H₃₀O₂ | 254.41 | -COOH | 7E | ~5.5 |

Key Observations:

- Double Bond Configuration: The 9Z configuration in palmitoleic acid and this compound contrasts with the 7E isomer. Cis (Z) bonds introduce kinks, reducing packing efficiency and melting points compared to trans (E) isomers .

- Functional Groups: The absence of a hydroxyl group in palmitoleic acid increases logP and decreases polarity, making it more lipid-soluble .

Ester Derivatives

Table 3: Ester Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Double Bond Position |

|---|---|---|---|---|

| Ethyl 9(Z)-hexadecenoate | C₁₈H₃₄O₂ | 282.46 | -COOEt | 9Z |

| Methyl 9(Z)-hexadecenoate | C₁₇H₃₂O₂ | 268.43 | -COOMe | 9Z |

Key Observations:

- Volatility: Ester derivatives (e.g., methyl and ethyl esters) exhibit lower boiling points than their parent acids, making them suitable for gas chromatography (GC) analysis .

- Applications: Ethyl 9(Z)-hexadecenoate is used in lipid research, highlighting the role of esterification in modifying physicochemical properties for specific applications .

Preparation Methods

Urea Adduct Fractionation of Fatty Acid Mixtures

The isolation of 16-hydroxy-9Z-hexadecenoic acid from natural or synthetic mixtures often leverages the differential solubility of saturated and unsaturated fatty acids in urea complexes. As detailed in US Patent 3,720,696, urea selectively forms crystalline adducts with saturated or less polar fatty acids, leaving unsaturated components like 9Z-hexadecenoic acid (palmitoleic acid) in the filtrate. To adapt this method for hydroxylated derivatives, the following steps are employed:

-

Initial Distillation : Crude fatty acid mixtures are distilled under reduced pressure to remove shorter-chain (C10–C14) and longer-chain (C18–C24) components, enriching the C16 fraction.

-

Urea Complexation : The distilled residue is treated with a urea solution (1.5–3 times the weight of the fatty acids) in a solvent system such as ethanol or acetone. The mixture is heated to 60–80°C to dissolve urea, then cooled to −10°C to precipitate saturated adducts.

-

Filtration and Recovery : The filtrate, containing unsaturated acids, is subjected to solvent distillation, followed by aqueous washing to remove residual urea. The resulting 9Z-hexadecenoic acid is hydroxylated at the ω-position (C16) using cytochrome P450 enzymes or chemical catalysts.

Key Parameters and Yields

-

Solvent System : Ethanol/water (1:2 v/v) achieves optimal urea solubility and adduct selectivity.

-

Yield of 9Z-Hexadecenoic Acid : 70–85% purity after urea treatment, with hydroxylation steps yielding 50–60% conversion to this compound.

Enzymatic Hydroxylation of Palmitoleic Acid

Cytochrome P450-Mediated ω-Hydroxylation

In biological systems, cytochrome P450 enzymes (e.g., CYP4A11 in humans) catalyze the ω-hydroxylation of fatty acids. For this compound, this method involves:

-

Substrate Preparation : Palmitoleic acid (9Z-hexadecenoic acid) is purified via urea adduction or distillation.

-

Enzymatic Reaction : The substrate is incubated with recombinant CYP450 enzymes in a NADPH-regenerating system. The terminal methyl group is oxidized to a hydroxyl group over 12–24 hours at 37°C.

-

Product Extraction : The reaction mixture is acidified, and the hydroxy fatty acid is extracted using ethyl acetate, followed by chromatographic purification.

Optimization Insights

-

Enzyme Source : CYP704B2 from Arabidopsis thaliana shows high specificity for ω-hydroxylation of C16–C18 fatty acids.

-

Reaction Efficiency : Turnover numbers (k<sub>cat</sub>) range from 5–10 min<sup>−1</sup>, with total yields of 30–40% due to competing oxidation pathways.

Asymmetric Chemical Synthesis

Organocatalytic Epoxidation and Grignard Addition

Recent advances in asymmetric synthesis enable the stereoselective preparation of this compound. The method reported by Li et al. (2024) involves:

-

Epoxidation of Palmitoleic Acid : The double bond at C9 is epoxidized using a Jacobsen catalyst (Mn(salen)) to form (9R,10S)-epoxyhexadecanoic acid.

-

Terminal Hydroxylation : The epoxy intermediate is treated with a Grignard reagent (e.g., MeMgBr) in tetrahydrofuran (THF), inducing ring-opening at the terminal carbon to introduce the hydroxyl group.

-

Reduction and Purification : The ketone byproduct is reduced with NaBH<sub>4</sub>, and the product is isolated via silica gel chromatography.

Stereochemical Control and Yields

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Steps | Yield | Purity |

|---|---|---|---|---|

| Urea Adduct Isolation | Natural oils | Distillation, urea complexation, hydroxylation | 50–60% | 70–85% |

| Enzymatic Hydroxylation | Palmitoleic acid | CYP450 incubation, extraction | 30–40% | >90% |

| Asymmetric Synthesis | Palmitoleic acid | Epoxidation, Grignard addition, reduction | 25–35% | >95% |

Q & A

Q. What are the structural characteristics of 16-hydroxy-9Z-hexadecenoic acid, and how are they validated experimentally?

The compound has a molecular formula of C₁₆H₃₀O₃ , a molecular weight of 270.22 g/mol , and a hydroxyl group at position 16 with a cis (Z) double bond at position 9 . Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy to confirm the double bond geometry (via coupling constants in ¹H-NMR) and hydroxyl placement (via chemical shifts and COSY/HSQC correlations). Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns .

Q. How is the IUPAC nomenclature applied to distinguish this compound from similar hydroxy fatty acids?

The IUPAC name specifies the chain length (hexadecenoic acid), the hydroxyl group position (16), and the double bond geometry (9Z, indicating a cis configuration). This avoids ambiguity compared to common names like "Ambrettolic acid" (16-hydroxy-7-hexadecenoic acid) . Researchers must verify stereochemistry using experimental data (e.g., NOESY NMR or X-ray crystallography) when naming isomers .

Q. What are the primary natural or synthetic sources of this compound in academic research?

While direct evidence is limited in the provided data, hydroxy fatty acids like this are often derived from microbial biosynthesis (e.g., Pseudomonas spp.) or plant cuticular waxes. Synthetic routes may involve enzymatic desaturation of saturated precursors or chemical hydroxylation of unsaturated analogs. Researchers should consult specialized lipid databases (e.g., LMSD) and primary literature for species-specific sources .

Advanced Research Questions

Q. What experimental strategies are recommended for synthesizing this compound with high stereochemical purity?

A multi-step approach could include:

- Step 1 : Selective hydroxylation of 9Z-hexadecenoic acid using cytochrome P450 enzymes or metal-catalyzed oxidation.

- Step 2 : Protection of the hydroxyl group (e.g., silylation) to prevent side reactions during purification.

- Step 3 : Chromatographic resolution (e.g., chiral HPLC) to isolate the Z-isomer. Researchers must monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via gas chromatography (GC) or high-resolution MS .

Q. How does the stability of this compound vary under different storage conditions?

Hydroxy fatty acids are prone to oxidation and hydrolysis. Stability studies recommend:

- Storing the compound in anhydrous solvents (e.g., chloroform) at -20°C under inert gas (N₂/Ar) to prevent double bond oxidation.

- Avoiding prolonged exposure to light or heat, which accelerates decomposition into aldehydes or ketones. Stability should be assessed periodically via Fourier-transform infrared spectroscopy (FTIR) to detect carbonyl formation .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how are they addressed?

Challenges include:

- Low abundance : Requires solid-phase extraction (SPE) or derivatization (e.g., methyl ester formation) to enhance detectability.

- Matrix interference : Use of internal standards (e.g., deuterated analogs) for liquid chromatography-tandem MS (LC-MS/MS).

- Isomer separation : Employ silver-ion chromatography to resolve Z/E isomers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers design experiments to study the reactivity of this compound under catalytic hydrogenation?

- Objective : To assess the reduction of the 9Z double bond while preserving the hydroxyl group.

- Method : Use a palladium-on-carbon (Pd/C) catalyst under mild H₂ pressure (1–2 atm) in ethanol. Monitor reaction progress via ¹H-NMR for disappearance of the δ 5.3 ppm olefinic protons.

- Risk : Over-hydrogenation may reduce other functional groups; control reaction time and temperature rigorously .

Q. What biological roles or pathways are associated with this compound, and how can its activity be probed?

While specific pathways are not detailed in the evidence, analogous hydroxy fatty acids act as signaling molecules in plant defense or microbial quorum sensing. Researchers can:

Q. How should researchers address contradictory data in the literature regarding the physicochemical properties of this compound?

- Step 1 : Cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting points, HPLC for purity).

- Step 2 : Replicate experiments under standardized conditions (solvent, temperature, instrumentation).

- Step 3 : Consult authoritative databases (e.g., NIST Chemistry WebBook) for reference values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.